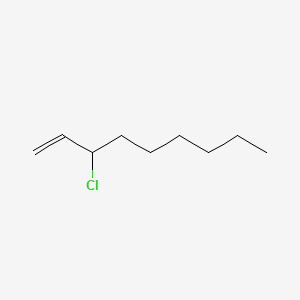

3-Chloronon-1-ene

Beschreibung

3-Chloronon-1-ene is a chloroalkene with the molecular formula C₉H₁₇Cl. Structurally, it consists of a nine-carbon chain with a chlorine atom at position 3 and a double bond between carbons 1 and 2. This allylic chlorine confers reactivity typical of allyl halides, making the compound useful in organic synthesis for nucleophilic substitution or elimination reactions. Its behavior can be inferred from structurally similar compounds discussed below.

Eigenschaften

CAS-Nummer |

91434-08-1 |

|---|---|

Molekularformel |

C9H17Cl |

Molekulargewicht |

160.68 g/mol |

IUPAC-Name |

3-chloronon-1-ene |

InChI |

InChI=1S/C9H17Cl/c1-3-5-6-7-8-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |

InChI-Schlüssel |

WQEMCADLIQDYOT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C=C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

3-Chloronon-1-en kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Chlorierung von Nonen. Dieser Prozess erfordert typischerweise die Verwendung von Chlorgas in Gegenwart eines Katalysators wie Eisen(III)-chlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Chlorierung an der gewünschten Position zu gewährleisten.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Herstellung von 3-Chloronon-1-en die Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Produkts. Der Prozess kann auch Reinigungsschritte wie Destillation umfassen, um nicht umgesetzte Ausgangsstoffe und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chloronon-1-en durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Additionsreaktionen: Die Doppelbindung in der Nonenkette ermöglicht Additionsreaktionen mit Halogenen, Wasserstoff und anderen Reagenzien.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Alkohole, Aldehyde oder Carbonsäuren zu bilden.

Gängige Reagenzien und Bedingungen

Nucleophile Substitution: Gängige Reagenzien sind Natriumhydroxid, Kaliumhydroxid und andere Nucleophile.

Additionsreaktionen: Reagenzien wie Brom, Wasserstoffgas und Halogenwasserstoffe werden unter geeigneten Bedingungen verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid werden eingesetzt.

Hauptprodukte

Substitution: Produkte umfassen verschiedene substituierte Nonene, abhängig vom verwendeten Nucleophil.

Addition: Produkte umfassen dihalogenierte Nonene, hydrierte Nonene und Halogenhydrine.

Oxidation: Produkte umfassen Nonanol, Nonanal und Nonansäure.

Wissenschaftliche Forschungsanwendungen

3-Chloronon-1-en hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: Es dient als Modellverbindung zur Untersuchung der Auswirkungen chlorierter Alkene auf biologische Systeme.

Medizin: Es laufen Forschungsarbeiten zur Erforschung seines Potenzials als Vorläufer für pharmazeutische Verbindungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 3-Chloronon-1-en in chemischen Reaktionen beinhaltet die Wechselwirkung des Chloratoms und der Doppelbindung mit verschiedenen Reagenzien. Das Chloratom kann an nucleophilen Substitutionsreaktionen teilnehmen, während die Doppelbindung Additionsreaktionen eingehen kann. Diese Wechselwirkungen werden durch die Elektronendichteverteilung im Molekül erleichtert, die seine Reaktivität beeinflusst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Chloronon-1-ene with analogous chloroalkenes and related derivatives, based on evidence from smaller-chain compounds and substituent variations:

Notes:

- Values marked with * are extrapolated from trends in homologous series (e.g., boiling point increases with chain length).

- Reactivity and safety data are inferred from structurally related compounds.

Key Findings from Comparative Analysis:

Reactivity Trends: Allylic chlorides (e.g., 3-chloropropene, this compound) exhibit higher reactivity than non-allylic analogs due to the stabilization of transition states in substitution reactions . Fluorinated derivatives (e.g., 3-chloro-1,1,1-trifluoropropane) show reduced flammability and enhanced chemical stability compared to non-fluorinated counterparts .

Steric and Electronic Effects :

- Branched derivatives like 3-chloro-2-methyl-1-propene demonstrate slower reaction rates in SN2 mechanisms due to steric hindrance .

- Dichlorinated compounds (e.g., 3,3-dichloropropene) are more electrophilic, making them potent alkylating agents but also more toxic .

Safety and Handling :

- Most chloroalkenes require strict PPE (gloves, goggles) due to skin/eye irritation risks. First aid measures universally emphasize rinsing with water and avoiding vomiting if ingested .

- Fluorinated and branched derivatives may pose unique hazards; for example, trifluoromethyl groups can release toxic fumes upon decomposition .

Biologische Aktivität

3-Chloronon-1-ene is a chlorinated alkene with the molecular formula C9H15Cl. This compound has garnered interest in various fields, including organic synthesis and pharmacology, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

This compound is characterized by its chlorinated double bond, which contributes to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H15Cl |

| Molecular Weight | 172.67 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| LogP | 2.1898 |

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through nucleophilic addition and substitution reactions. The presence of the chlorine atom enhances the electrophilicity of the double bond, facilitating interactions with nucleophiles such as amino acids in proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against certain bacterial strains suggests potential applications in pharmaceuticals and agriculture.

Cytotoxicity

Research has shown that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular functions may be linked to its reactivity with cellular components, leading to apoptosis in targeted cells.

Insecticidal Properties

The compound has been evaluated for its insecticidal activity against various pests. Its mechanism involves disrupting the nervous system of insects, making it a potential candidate for developing eco-friendly pesticides.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against pathogenic bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM.

-

Insecticidal Evaluation :

- Objective : To assess the insecticidal activity of this compound on common agricultural pests.

- Method : Field trials were conducted using treated surfaces.

- Results : A notable reduction in pest populations was recorded, supporting its potential as a biopesticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.